tert-Butyl 3-(pyrrolidin-3-yloxy)azetidine-1-carboxylate hydrochloride
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Overview
Description
tert-Butyl 3-(pyrrolidin-3-yloxy)azetidine-1-carboxylate hydrochloride is an organic compound that features a unique structure combining azetidine and pyrrolidine rings
Preparation Methods
The synthesis of tert-Butyl 3-(pyrrolidin-3-yloxy)azetidine-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions.
Introduction of the tert-Butyl Group: The tert-butyl group is added using tert-butyl chloroformate under basic conditions.
Hydrochloride Formation: The final hydrochloride salt is formed by treating the compound with hydrochloric acid.
Chemical Reactions Analysis
tert-Butyl 3-(pyrrolidin-3-yloxy)azetidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the azetidine and pyrrolidine rings.
Hydrolysis: The ester bond in the carboxylate group can be hydrolyzed under acidic or basic conditions.
Scientific Research Applications
tert-Butyl 3-(pyrrolidin-3-yloxy)azetidine-1-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(pyrrolidin-3-yloxy)azetidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
tert-Butyl 3-(pyrrolidin-3-yloxy)azetidine-1-carboxylate hydrochloride can be compared with similar compounds such as:
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate hydrochloride: This compound features a piperazine ring instead of a pyrrolidine ring.
tert-Butyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate: This compound has a pyridine ring instead of a pyrrolidine ring.
tert-Butyl 3-(methylsulfonyl)oxyazetidine-1-carboxylate: This compound contains a methylsulfonyl group instead of a pyrrolidin-3-yloxy group.
Each of these compounds has unique properties and applications, making them valuable in different areas of research and industry.
Properties
Molecular Formula |
C12H23ClN2O3 |
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Molecular Weight |
278.77 g/mol |
IUPAC Name |
tert-butyl 3-pyrrolidin-3-yloxyazetidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H22N2O3.ClH/c1-12(2,3)17-11(15)14-7-10(8-14)16-9-4-5-13-6-9;/h9-10,13H,4-8H2,1-3H3;1H |
InChI Key |
UUJWLTYVYACSRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2CCNC2.Cl |
Origin of Product |
United States |
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